molecular formula C41H77N5O20 B6363016 HOOC-dPEG(4)-[PEG(12)-OMe]3 CAS No. 1334178-04-9

HOOC-dPEG(4)-[PEG(12)-OMe]3

Cat. No.: B6363016
CAS No.: 1334178-04-9
M. Wt: 960.1 g/mol
InChI Key: CSABQEWMYVJCPT-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C104H203N5O50 and a molecular weight of 2323.7 g/mol. The structure consists of a carboxyl group (HOOC) attached to a dPEG(4) chain, which is further linked to three PEG(12)-OMe chains. This unique structure imparts the compound with distinct properties that make it valuable in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HOOC-dPEG(4)-[PEG(12)-OMe]3 typically involves the following steps:

    Activation of the Carboxyl Group: The carboxyl group (HOOC) is activated using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling with dPEG(4): The activated carboxyl group is then coupled with a dPEG(4) chain under mild conditions, typically in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    Attachment of PEG(12)-OMe Chains: The dPEG(4) chain is further reacted with PEG(12)-OMe chains using similar coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation and Coupling: Large quantities of the carboxyl group and dPEG(4) are activated and coupled in industrial reactors.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

HOOC-dPEG(4)-[PEG(12)-OMe]3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) in an organic solvent.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen atoms.

    Reduction: Formation of reduced derivatives with fewer oxygen atoms.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

HOOC-dPEG(4)-[PEG(12)-OMe]3 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex polymers and materials.

    Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the production of coatings, adhesives, and other industrial materials.

Mechanism of Action

The mechanism of action of HOOC-dPEG(4)-[PEG(12)-OMe]3 involves its interaction with molecular targets through its functional groups. The carboxyl group (HOOC) can form covalent bonds with amine groups on biomolecules, while the PEG chains provide steric stabilization and solubility. This allows the compound to enhance the stability and bioavailability of therapeutic agents, making it an effective component in drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    HOOC-dPEG(4)-[PEG(8)-OMe]3: Similar structure but with shorter PEG chains.

    HOOC-dPEG(6)-[PEG(12)-OMe]3: Similar structure but with a longer dPEG chain.

    HOOC-dPEG(4)-[PEG(12)-OH]3: Similar structure but with hydroxyl groups instead of methoxy groups.

Uniqueness

HOOC-dPEG(4)-[PEG(12)-OMe]3 is unique due to its specific combination of dPEG(4) and PEG(12)-OMe chains, which provide an optimal balance of stability, solubility, and reactivity. This makes it particularly valuable in applications where these properties are crucial, such as in drug delivery and biomolecule modification.

Properties

CAS No.

1334178-04-9

Molecular Formula

C41H77N5O20

Molecular Weight

960.1 g/mol

IUPAC Name

5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-(2-hydroxyethoxy)ethylamino]-3-oxopropoxy]-2-[[3-[2-(2-hydroxyethoxy)ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C41H77N5O20/c47-12-23-58-19-8-43-36(51)4-16-64-32-41(33-65-17-5-37(52)44-9-20-59-24-13-48,34-66-18-6-38(53)45-10-21-60-25-14-49)46-39(54)7-15-57-26-28-62-30-31-63-29-27-61-22-11-42-35(50)2-1-3-40(55)56/h47-49H,1-34H2,(H,42,50)(H,43,51)(H,44,52)(H,45,53)(H,46,54)(H,55,56)

InChI Key

CSABQEWMYVJCPT-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)O

Canonical SMILES

C(CC(=O)NCCOCCOCCOCCOCCC(=O)NC(COCCC(=O)NCCOCCO)(COCCC(=O)NCCOCCO)COCCC(=O)NCCOCCO)CC(=O)O

Related CAS

1334178-04-9

Origin of Product

United States

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